molecular formula C10H7FO3 B1299693 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid CAS No. 852388-66-0

7-Fluoro-3-methyl-benzofuran-2-carboxylic acid

Cat. No. B1299693
M. Wt: 194.16 g/mol
InChI Key: POKSDBKGWXHSCS-UHFFFAOYSA-N
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Description

7-Fluoro-3-methyl-benzofuran-2-carboxylic acid is a chemical compound that, while not directly mentioned in the provided papers, can be conceptually related to the compounds discussed. The papers provided focus on related compounds that share some structural similarities, such as the presence of a carboxylic acid group and a fluorine atom attached to an aromatic system. These structural features are important in the context of chemical synthesis and the development of novel compounds with potential biological or physical properties.

Synthesis Analysis

The synthesis of related compounds, such as 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid, involves creating a scaffold for combinatorial synthesis of coumarins. This process allows for the introduction of various substituents, leading to a diverse array of derivatives. The optimal conditions for reactions with different nucleophiles in solid phase have been established, which is crucial for the efficient synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid is characterized by the presence of a benzopyran core, a carboxylic acid group, and a fluorine atom. These features contribute to the compound's reactivity and potential interaction with various nucleophiles. The structure also allows for fluorescence, which is a valuable property for the development of probes and sensors .

Chemical Reactions Analysis

The chemical reactions involving compounds like 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid are diverse due to the three points of diversity in the scaffold. This diversity enables the synthesis of a wide range of coumarin derivatives, which can be obtained in high yields under the right conditions. The fluorine atom in the structure can significantly influence the reactivity and selectivity of the compound in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid are influenced by their molecular structure. The presence of a carboxylic acid group, for example, is relevant for the development of fluorogenic reagents for carboxylic acids in high-performance liquid chromatography (HPLC). These reagents, such as 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, are designed to detect carboxylic acids at very low levels, demonstrating the importance of the carboxylic acid functional group in analytical applications .

Scientific Research Applications

Organic Synthesis and Drug Discovery

Benzofuran derivatives are pivotal in the realm of organic chemistry and drug discovery due to their wide range of biological activities. These compounds have shown potential in combating various diseases, including cancer, Alzheimer's, and microbial infections. The introduction of a fluorine atom, as in 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid, can further enhance these properties by improving pharmacokinetic profiles and binding affinities. The synthesis and study of such fluorinated benzofuran derivatives could lead to the development of new therapeutic agents (Dawood, 2019; Hiremathad et al., 2015).

Material Science and Chemical Sensors

Fluorinated compounds, including benzofuran derivatives, find applications in material science, particularly in the development of chemical sensors. These sensors can detect various analytes with high sensitivity and selectivity, benefiting from the unique electronic properties conferred by the fluorine atom. Research into fluorinated benzofuran compounds could yield new materials for detecting environmental pollutants or biological markers (Roy, 2021).

Environmental and Health Impacts

The study of fluorinated alternatives to long-chain perfluoroalkyl substances (PFAS) is crucial for understanding the environmental and health impacts of such compounds. While not directly related to 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid, this research area highlights the significance of investigating the persistence, bioaccumulation, and potential toxic effects of fluorinated organic compounds, paving the way for safer and more sustainable chemical practices (Wang et al., 2013).

Safety And Hazards

“7-Fluoro-3-methyl-benzofuran-2-carboxylic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

7-fluoro-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKSDBKGWXHSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368932
Record name 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3-methyl-benzofuran-2-carboxylic acid

CAS RN

852388-66-0
Record name 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-3-methyl-1-benzofuran-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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